molecular formula C20H18N4O2S B11278386 1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

1-(4-(2-(Indolin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B11278386
M. Wt: 378.4 g/mol
InChI Key: UPNJXZGODNPDLF-UHFFFAOYSA-N
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Description

3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that features a unique combination of indole, thiazole, and phenylurea moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the thiazole ring, and finally, the coupling with phenylurea.

    Indole Derivative Synthesis: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Phenylurea: The final step involves the coupling of the synthesized indole-thiazole intermediate with phenylurea under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan, which also contain the indole nucleus.

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and ritonavir, which feature the thiazole ring.

    Phenylurea Derivatives: Compounds like fenuron and diuron, which contain the phenylurea moiety.

Uniqueness

3-{4-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-1,3-THIAZOL-2-YL}-1-PHENYLUREA is unique due to its combination of indole, thiazole, and phenylurea structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

1-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C20H18N4O2S/c25-18(24-11-10-14-6-4-5-9-17(14)24)12-16-13-27-20(22-16)23-19(26)21-15-7-2-1-3-8-15/h1-9,13H,10-12H2,(H2,21,22,23,26)

InChI Key

UPNJXZGODNPDLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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